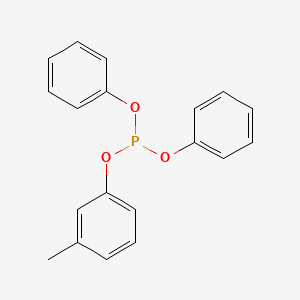
3-Methylphenyl diphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with a methyl group at the meta position. This compound is known for its applications in various chemical reactions and industrial processes, particularly as an antioxidant and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylphenyl diphenyl phosphite can be synthesized through the reaction of 3-methylphenol with diphenyl phosphorochloridite in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorochloridite. The general reaction scheme is as follows:
3-Methylphenol+Diphenyl phosphorochloridite→3-Methylphenyl diphenyl phosphite+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: Produces 3-methylphenyl diphenyl phosphate.
Hydrolysis: Yields phosphoric acid and phenolic compounds.
Substitution: Results in various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl diphenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Widely used as a stabilizer in polymers and as an antioxidant in various materials to prevent degradation.
Wirkmechanismus
The primary mechanism by which 3-methylphenyl diphenyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and decomposing hydroperoxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and hydroperoxides, which are neutralized through redox reactions involving the phosphite group.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphite: Similar structure but lacks the methyl substitution.
Tri-o-tolyl phosphite: Contains ortho-methyl substitutions on the phenyl rings.
Tri-p-tolyl phosphite: Contains para-methyl substitutions on the phenyl rings.
Uniqueness: 3-Methylphenyl diphenyl phosphite is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphites may not perform as well.
Eigenschaften
CAS-Nummer |
143628-80-2 |
|---|---|
Molekularformel |
C19H17O3P |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(3-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-9-8-14-19(15-16)22-23(20-17-10-4-2-5-11-17)21-18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
LAQYGRSAEVPBAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
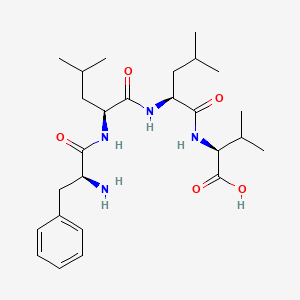
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)

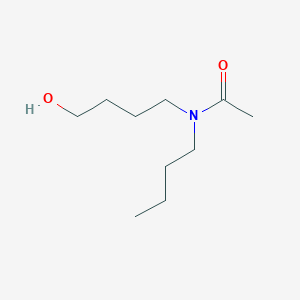
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)

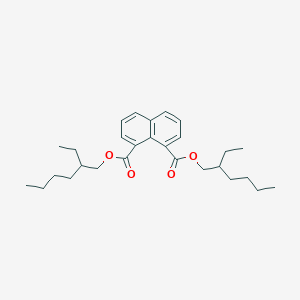
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)
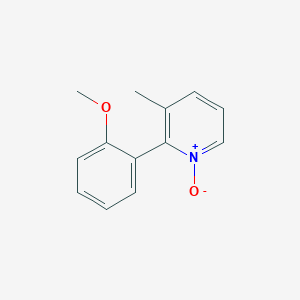
![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
